2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone
Description
2-[(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone is a heterocyclic compound featuring a quinazolinone core substituted with a 5-bromo-2-oxoindolylidene methyl group at position 2 and a 2-chlorophenyl group at position 2. The quinazolinone scaffold is renowned for its pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . Structural analogs of this compound often exhibit varied biological activities depending on substituent patterns, making comparative analysis critical for understanding structure-activity relationships (SAR).
Properties
IUPAC Name |
2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-chlorophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13BrClN3O2/c24-13-9-10-19-15(11-13)16(22(29)27-19)12-21-26-18-7-3-1-5-14(18)23(30)28(21)20-8-4-2-6-17(20)25/h1-12H,(H,27,29)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLXDYPKXCVLFI-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=C3C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion highlight structural and functional distinctions between the target compound and related derivatives reported in the literature.
Table 1: Structural and Analytical Comparison
Key Observations:
Core Structure and Bioactivity: The target compound’s quinazolinone core aligns with derivatives reported for antitumor and antimicrobial activities . In contrast, triazole-thione (e.g., ) and oxadiazole-thione (e.g., ) cores are associated with distinct functionalities, such as antimicrobial action or NLO properties.
Substituent Effects: Halogenation: The 5-bromo and 2-chloro groups in the target compound may enhance electrophilicity and membrane permeability compared to non-halogenated analogs. For example, the 3-chlorophenyl group in contributes to π-π stacking interactions critical for binding to microbial targets. Indole vs.
Spectral and Crystallographic Trends :
- IR peaks for C=N (1649 cm⁻¹) and C=S (1275 cm⁻¹) in correlate with electronic conjugation in heterocyclic systems, a feature likely shared with the target compound.
- The oxadiazole derivative exhibits hydrogen-bonded dimerization, a property that could influence the solubility and stability of the target compound if similar interactions exist.
Bromination steps (e.g., using Br₂ in acetic acid, as in ) may be relevant for introducing the 5-bromo substituent.
Research Implications
The structural uniqueness of 2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone positions it as a candidate for further pharmacological screening, particularly in kinase inhibition or DNA intercalation studies. Comparative crystallography and SAR analyses with analogs like and could elucidate its mechanism of action and optimize its bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
